Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is a derivative of pyrrolopyridine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the bromination of pyrrolo[3,2-c]pyridine followed by esterification. One common method starts with the bromination of 1H-pyrrolo[3,2-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolo[3,2-c]pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 6-substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of pyrrolo[3,2-c]pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[3,2-c]pyridine derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can be compared with other pyrrolo[3,2-c]pyridine derivatives:
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: Fluorine substitution affects the compound’s electronic properties and interactions with biological targets.
Ethyl 6-iodo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate:
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of complex molecules. Further research is needed to fully understand its mechanism of action and explore its potential in various scientific fields.
Biological Activity
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS No. 1615714-30-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- Structure : The compound features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active heterocycles.
This compound demonstrates various mechanisms of action that contribute to its biological activity:
- Antibacterial Activity : Research has indicated that derivatives of pyrrole and pyridine exhibit significant antibacterial properties. For instance, certain pyrrole derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that this compound may possess similar or enhanced antibacterial effects .
- Anticancer Potential : The compound's structural similarity to other known anticancer agents suggests potential antiproliferative activity. Studies on related compounds indicate that modifications in the structure can lead to selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of pyrrole derivatives:
- Antibacterial Studies : A comparative study involving several pyrrole derivatives demonstrated that modifications at specific positions on the ring system could enhance antibacterial efficacy. This compound was positioned as a lead compound for further optimization due to its promising initial results .
- Cytotoxicity Assessments : In vitro assessments indicated that certain structural modifications could significantly increase cytotoxicity against cancer cell lines while maintaining low toxicity towards normal lymphocytes. This property is vital for developing targeted cancer therapies .
Properties
CAS No. |
1956319-09-7 |
---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3 |
InChI Key |
UXIMYPNZGSBXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=NC=C21)Br |
Origin of Product |
United States |
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